

Spectroscopic Analysis of 1,3,5-Tris(4-nitrophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Tris(4-nitrophenyl)benzene*

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-Tris(4-nitrophenyl)benzene**, a molecule of significant interest in materials science and biochemical research. The compound is notable for its applications as a precursor to functional porous materials and as an inhibitor of amyloid fibril formation, which is relevant to the study of protein aggregation diseases.^[1] This document presents its characteristic ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,3,5-Tris(4-nitrophenyl)benzene**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.70	Singlet (s)	-	3H	Protons on the central benzene ring
7.62	Doublet (d)	8.2	6H	Aromatic protons on the nitrophenyl groups
7.56	Doublet (d)	8.1	6H	Aromatic protons on the nitrophenyl groups

Table 1: ^1H NMR Spectroscopic Data for **1,3,5-Tris(4-nitrophenyl)benzene**.[\[2\]](#)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ^{13}C NMR spectrum was acquired in CDCl_3 at 125 MHz.

Chemical Shift (δ) ppm	Assignment
122.3	Aromatic CH on nitrophenyl groups
125.0	Aromatic CH on nitrophenyl groups
128.9	Aromatic CH on the central benzene ring
132.1	Quaternary carbon on the central benzene ring
139.7	Quaternary carbon on the nitrophenyl groups attached to the central ring
141.6	Quaternary carbon on the nitrophenyl groups attached to the nitro group

Table 2: ^{13}C NMR Spectroscopic Data for **1,3,5-Tris(4-nitrophenyl)benzene**.[\[2\]](#)

IR (Infrared) Spectroscopy Data

The IR spectrum was obtained using a potassium bromide (KBr) pellet.

Wavenumber ($\tilde{\nu}$) cm^{-1}	Assignment
3043	C-H stretching (aromatic)
1595	C=C stretching (aromatic)
1489	C=C stretching (aromatic)
1379	N-O symmetric stretching (nitro group)
1085	In-plane C-H bending
1007	In-plane C-H bending
849	Out-of-plane C-H bending

Table 3: Infrared (IR) Absorption Data for **1,3,5-Tris(4-nitrophenyl)benzene**.[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Deuterated solvents for NMR spectroscopy were used without further purification.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-25 mg of **1,3,5-Tris(4-nitrophenyl)benzene**.[\[3\]](#) For ^{13}C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[\[3\]](#)[\[4\]](#)

- The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[2][3][4] Gentle vortexing or sonication can aid in complete dissolution.[4]
- Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]

- Data Acquisition:
 - The homogeneous solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[4]
 - The exterior of the NMR tube is cleaned to remove any contaminants before being placed in the spectrometer's spinner turbine.[4]
 - ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument, at room temperature.[2] The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy

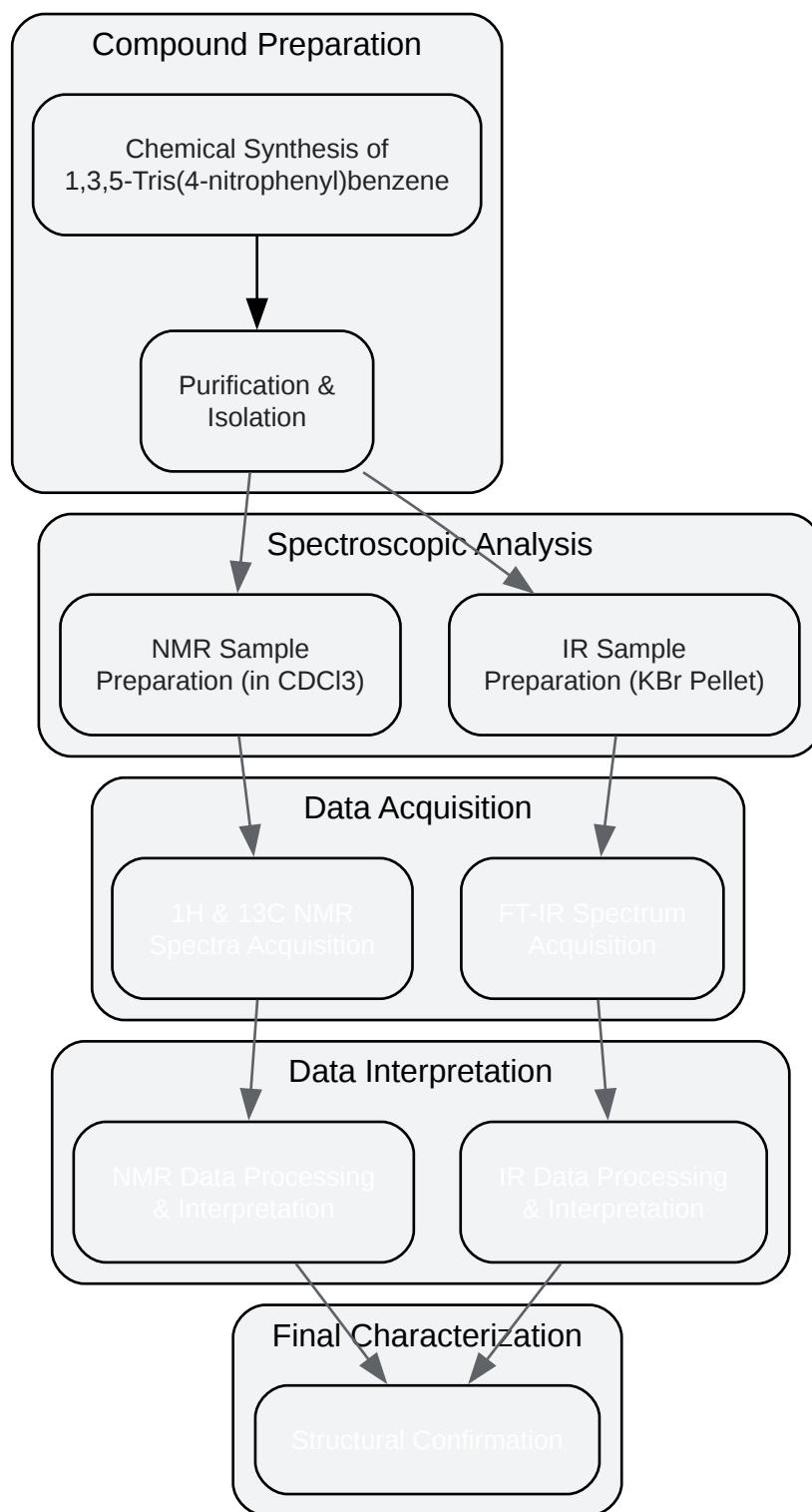
The spectrum for the solid sample was obtained using the KBr pellet technique.[2]

- Sample Preparation (KBr Pellet):
 - A small amount of the solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure the particles are smaller than the wavelength of the incident IR radiation, which minimizes scattering.[5]
 - The powdered mixture is then compressed in a die under high pressure to form a thin, transparent or translucent pellet.[6]
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected.

- The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer.
- The IR spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .[\[2\]](#)

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **1,3,5-Tris(4-nitrophenyl)benzene**.



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Workflow for Spectroscopic Characterization.

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